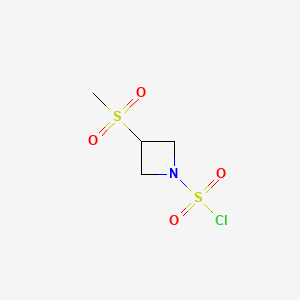
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is an organosulfur compound with significant applications in organic synthesis. This compound is characterized by the presence of both a sulfonyl chloride group and an azetidine ring, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-azetidinesulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride or phosgene. The general reaction can be represented as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination of methanesulfonic acid using thionyl chloride or phosgene under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination to generate sulfene.
Reduction Reactions: It can be reduced to form methanesulfonamide.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a non-nucleophilic base to form methanesulfonates.
Lewis Acids: Facilitate Beckmann rearrangement of oxime methanesulfonates.
Major Products
Methanesulfonates: Formed from the reaction with alcohols.
Sulfene: Generated through elimination reactions.
Methanesulfonamide: Produced via reduction reactions.
Aplicaciones Científicas De Investigación
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a reagent for converting alcohols to methanesulfonates, which are intermediates in various reactions.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfonyl)-1-azetidinesulfonyl chloride involves its role as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the azetidine ring.
Tosyl Chloride: Contains a toluenesulfonyl group instead of a methanesulfonyl group.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethanesulfonyl group, making it more reactive.
Uniqueness
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is unique due to the presence of both the azetidine ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C4H8ClNO4S2 |
|---|---|
Peso molecular |
233.7 g/mol |
Nombre IUPAC |
3-methylsulfonylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO4S2/c1-11(7,8)4-2-6(3-4)12(5,9)10/h4H,2-3H2,1H3 |
Clave InChI |
PHLFFKXIYCKGJJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1CN(C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















